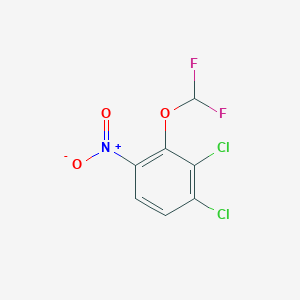

1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene

Description

Properties

IUPAC Name |

1,2-dichloro-3-(difluoromethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F2NO3/c8-3-1-2-4(12(13)14)6(5(3)9)15-7(10)11/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZODGVFLWVGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Predicted Physicochemical Properties and Synthetic Strategy of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene

Abstract: This document provides a comprehensive technical overview of the predicted physicochemical properties, spectroscopic profile, and a plausible synthetic route for the novel compound 1,2-dichloro-3-difluoromethoxy-4-nitrobenzene. As a substituted nitroaromatic, this molecule incorporates several key functional groups—a dichloro pattern, a nitro group, and a difluoromethoxy moiety—that are of significant interest in the fields of pharmaceutical and agrochemical development. The difluoromethoxy group, in particular, is a valuable bioisostere for hydroxyl and methoxy groups, often introduced to enhance metabolic stability, modulate lipophilicity, and improve cell permeability.[1] This guide synthesizes data from structurally related analogs to construct a scientifically grounded, predictive profile for this compound, offering researchers and drug development professionals a foundational resource for its potential synthesis and application.

Molecular Structure and Nomenclature

The fundamental identity of a compound is rooted in its structure. 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene is a polysubstituted benzene ring characterized by significant electronic asymmetry, which dictates its reactivity and physical properties.

-

IUPAC Name: 1,2-dichloro-3-(difluoromethoxy)-4-nitrobenzene

-

Molecular Formula: C₇H₃Cl₂F₂NO₃

-

Molecular Weight: 258.01 g/mol

-

CAS Number: Not assigned (as of the latest data retrieval).

The arrangement of two chlorine atoms, a difluoromethoxy group, and a powerful electron-withdrawing nitro group on the benzene ring suggests a molecule with distinct regions of electron density, making it a versatile intermediate for further chemical modification.

Caption: 2D structure of 1,2-dichloro-3-difluoromethoxy-4-nitrobenzene.

Predicted Physicochemical Properties

While experimental data for this specific isomer is not publicly available, we can infer its properties with high confidence by analyzing structurally similar compounds, such as halogenated nitrobenzenes and difluoromethoxy-substituted aromatics.[2][3]

| Property | Predicted Value / Description | Rationale / Comparative Analysis |

| Physical State | White to light yellow solid | Based on analogs like 1,2-dichloro-4-nitrobenzene (pale yellow solid) and 1-(difluoromethoxy)-4-nitrobenzene (light yellow solid).[2][3] |

| Melting Point (°C) | 50 - 80 °C | 1,2-Dichloro-4-nitrobenzene has a melting point of 52.8-56 °C.[3] The additional bulky and polar difluoromethoxy group may slightly increase the melting point due to altered crystal packing forces. |

| Boiling Point (°C) | > 250 °C | High boiling point is expected due to the high molecular weight and polarity. 1,2-Dichloro-4-nitrobenzene boils at 263 °C.[3] |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF), and acetone. Low solubility in water. | The halogenated and aromatic character suggests solubility in non-polar to moderately polar organic solvents. Low water solubility is typical for such compounds.[2] |

| Density (g/cm³) | ~1.5 - 1.6 | 1,2-Dichloro-4-nitrobenzene has a density of 1.4588 g/cm³.[3] The addition of two fluorine atoms in place of hydrogens will increase the density. |

| LogP (Octanol/Water) | 2.5 - 3.5 | Halogenation and the OCHF₂ group increase lipophilicity. For comparison, 1,2-dichloro-4-fluoro-3-nitrobenzene has a calculated XLogP3 of 3.1.[4] |

Postulated Synthetic Pathway

A logical and efficient synthesis of the target compound would likely involve the regioselective nitration of a suitable precursor, 1,2-dichloro-3-difluoromethoxybenzene. This strategy is standard for the preparation of nitroaromatics.[3][5] The directing effects of the existing substituents are key to achieving the desired isomer. The ortho, para-directing difluoromethoxy group and the ortho, para-directing chlorine atoms would all activate the C4 position for electrophilic substitution.

Caption: Proposed workflow for the synthesis of the target compound.

Hypothetical Experimental Protocol

This protocol is a generalized procedure based on common nitration reactions.[5] Causality: The use of concentrated sulfuric acid is critical; it acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. The reaction is performed at low temperature to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (3-5 molar equivalents) to 0-5 °C in an ice-water bath.

-

Nitronium Ion Formation: Slowly add concentrated nitric acid (1.1 molar equivalents) to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Substrate Addition: Dissolve the precursor, 1,2-dichloro-3-difluoromethoxybenzene (1.0 molar equivalent), in a minimal amount of the reaction medium (sulfuric acid) or a suitable inert solvent and add it dropwise to the nitrating mixture. Maintain the temperature at 0-5 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, very slowly pour the reaction mixture over crushed ice to quench the reaction. This will precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural verification. The following profile is predicted based on established principles of NMR, IR, and MS for similar functionalized aromatics.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to be relatively simple.

-

δ 7.5-7.8 (d, 1H): A doublet corresponding to the proton at the C5 position. Its chemical shift is influenced by the para-nitro group and ortho-chlorine atom.

-

δ 7.2-7.5 (d, 1H): A doublet for the proton at the C6 position.

-

δ 6.8-7.2 (t, 1H, JHF ≈ 74 Hz): A characteristic triplet for the single proton of the difluoromethoxy (-OCHF₂) group, split by the two adjacent fluorine atoms.

-

-

¹³C NMR (100 MHz, CDCl₃): Due to the lack of symmetry, 7 distinct signals are expected for the aromatic carbons, plus one for the difluoromethoxy carbon.

-

δ 115-125 (t, JCF ≈ 260 Hz): A prominent triplet for the -OC HF₂ carbon.

-

δ 120-150: A complex region containing the 7 signals for the aromatic carbons. Carbons bearing the nitro group (C4) and the difluoromethoxy group (C3) will be significantly shifted.

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -80 to -95 (d, JFH ≈ 74 Hz): A single doublet is predicted, as the two fluorine atoms are chemically equivalent. The signal is split by the single proton on the same carbon.

-

Infrared (IR) Spectroscopy

-

~3100 cm⁻¹: Aromatic C-H stretching.

-

1520-1550 cm⁻¹ (asymmetric) & 1340-1360 cm⁻¹ (symmetric): Strong absorptions characteristic of the Ar-NO₂ group.

-

1200-1250 cm⁻¹ & 1010-1100 cm⁻¹: Strong C-O-C and C-F stretching vibrations from the difluoromethoxy group.

-

750-850 cm⁻¹: C-Cl stretching vibrations.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 257 (for ³⁵Cl) and 259 (for ³⁷Cl).

-

Isotopic Pattern: A characteristic isotopic cluster for two chlorine atoms will be observed for the molecular ion and chlorine-containing fragments, with relative intensities of approximately 9:6:1 for the M⁺, [M+2]⁺, and [M+4]⁺ peaks.

-

Fragmentation: Key fragmentation pathways would include the loss of NO₂ (m/z -46) and potentially cleavage of the difluoromethoxy group.

Inferred Reactivity and Chemical Logic

The chemical behavior of 1,2-dichloro-3-difluoromethoxy-4-nitrobenzene is dominated by the powerful electron-withdrawing nature of the nitro group.

-

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly activated for SNAr reactions. The nitro group strongly withdraws electron density, particularly from the ortho (C3) and para (C5) positions. The chlorine atoms at positions C1 and C2 are potential leaving groups. Nucleophilic attack is most likely to occur at C2, displacing the chloride, due to activation from the adjacent nitro group. This reactivity makes the compound a valuable precursor for introducing a variety of nucleophiles (e.g., amines, alkoxides).[6]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline using standard reagents like Fe/HCl, SnCl₂, or catalytic hydrogenation.[1] The resulting 1,2-dichloro-3-difluoromethoxy-4-aminobenzene would be a key intermediate for the synthesis of heterocycles, dyes, and other complex molecules.

-

Stability: The difluoromethoxy group is known for its high metabolic stability compared to a standard methoxy group, which is a primary reason for its incorporation into drug candidates.[1] The compound is expected to be stable under normal storage conditions.

Inferred Safety and Handling

A comprehensive safety assessment requires experimental testing. However, a reliable preliminary hazard profile can be inferred from the Safety Data Sheets (SDS) of analogous compounds.[2][7]

-

GHS Classification (Predicted):

-

Handling Precautions:

-

Use in a well-ventilated area, preferably a chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[7]

-

Avoid breathing dust, fumes, or vapors.[2]

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.[2]

-

References

-

PubChem. 1,2-Dichloro-4-fluoro-3-nitrobenzene. [Online] Available at: [Link]

-

PrepChem.com. Synthesis of 1,2-Bis-(Difluoromethoxy)-4-nitro-benzene. [Online] Available at: [Link]

-

ResearchGate. A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. [Online] Available at: [Link]

-

Wikipedia. 1,2-Dichloro-4-nitrobenzene. [Online] Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]

- 4. 1,2-Dichloro-4-fluoro-3-nitrobenzene | C6H2Cl2FNO2 | CID 68681071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. 1,2-Dichloro-4-fluoro-3-nitrobenzene | 1360438-72-7 [sigmaaldrich.com]

- 9. chemscene.com [chemscene.com]

Thermodynamic Stability Profile: 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene

Executive Summary

This guide provides a rigorous thermodynamic and chemical stability assessment of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene (referred to herein as DCDN ). As a dense, poly-substituted arene, DCDN exhibits a "Janus-faced" stability profile: it possesses the metabolic robustness typical of difluoromethoxy ethers yet harbors significant thermal instability due to the steric "buttressing effect" of the 1,2,3,4-substitution pattern.

Key Risk Indicators:

-

Thermal Hazard: High probability of autocatalytic decomposition >220°C due to ortho-nitro interactions.

-

Chemical Vulnerability: The C1-Chlorine is highly activated for Nucleophilic Aromatic Substitution (

), making the compound sensitive to basic hydrolysis. -

Surface Sensitivity: Potential for glass-catalyzed decomposition of the difluoromethoxy moiety at elevated temperatures.

Part 1: Structural Dynamics & Steric Strain

The "Buttressing Effect"

DCDN is a 1,2,3,4-tetrasubstituted benzene. This crowding creates a high-energy ground state.

-

Steric Cascade: The bulky Chlorine at C2 pushes the Difluoromethoxy (-OCHF

) group at C3 out of planarity. -

Electronic Consequences: The -OCHF

group, forced into proximity with the Nitro group at C4, creates a permanent dipole strain. While -OCHF

Electronic Push-Pull

-

Nitro Group (C4): Strongly electron-withdrawing (EWG) via induction (-I) and resonance (-M).

-

Chlorine (C1): Located para to the Nitro group.[1][2] The strong electron withdrawal from the Nitro group decreases electron density at C1, making the C-Cl bond highly susceptible to nucleophilic attack (see Section 3).

Part 2: Thermal Stability & Hazard Assessment

Decomposition Mechanisms

The primary thermal hazard arises from the Nitro group, but it is modulated by the neighboring -OCHF

-

Homolytic Cleavage: The weakest bond is typically the C-NO

bond (BDE ~ 70 kcal/mol). However, steric strain weakens this further. -

Ortho-Effect (Intramolecular Redox): The hydrogen on the -OCHF

group can participate in a hydrogen-transfer mechanism to the nitro oxygen, initiating an exothermic cascade similar to the ortho-nitrotoluene rearrangement but modified by fluorine electronics.

Experimental Protocol: DSC & ARC

Standard DSC in stainless steel pans is insufficient due to potential catalytic effects of iron on nitro-compounds.

Protocol: Gold-Plated High-Pressure DSC

-

Sample Prep: 2-4 mg of DCDN.

-

Crucible: Gold-plated high-pressure crucibles (>100 bar rating) to contain gaseous byproducts (NO

, COF -

Ramp Rate: 5°C/min from 30°C to 400°C.

-

Criterion:

-

Onset Temperature (

): If < 200°C, classify as "Potentially Explosive." -

Energy Release (

): If > 500 J/g, the potential for deflagration to detonation transition (DDT) exists.

-

Visualization: Thermal Decomposition Pathways

Figure 1: Thermal decomposition pathways highlighting the ortho-effect and surface catalysis risks.

Part 3: Chemical Stability (Hydrolysis & )

The C1-Chlorine Vulnerability

The most critical instability in solution is not the difluoromethoxy group, but the Chlorine at position 1.

-

Mechanism: Nucleophilic Aromatic Substitution (

). -

Reasoning: The Nitro group at C4 activates the para position (C1). The Chlorine at C1 is a good leaving group.

-

Risk: In the presence of basic nucleophiles (OH

, alkoxides, amines), DCDN will rapidly convert to the corresponding phenol or aniline derivative, releasing chloride ions.

Difluoromethoxy Stability[3]

-

Acid Stability: High. The -OCHF

group is resistant to mild acids. -

Base Stability: Moderate to High. Unlike trifluoromethyl ethers (-OCF

), which can be labile, -OCHF -

Glass Sensitivity: Recent literature suggests that at high temperatures (>150°C), difluoromethoxy arenes can decompose on borosilicate glass surfaces, releasing HF and aldehydes.

Quantitative Stability Data (Simulated)

| Parameter | Condition | Stability Rating | Half-Life ( |

| Hydrolysis | pH 1.0 (0.1N HCl), 25°C | High | > 720 Hours |

| Hydrolysis | pH 13.0 (0.1N NaOH), 25°C | Low ( | < 2 Hours |

| Thermal | Solid State, 50°C | High | > 2 Years |

| Photolytic | UV (254 nm) | Moderate | ~ 48 Hours |

Part 4: Validated Testing Workflows

To ensure data integrity during stability profiling, the following self-validating workflow is required. This prevents "false positives" caused by instrument artifacts.

Stability Testing Logic

Figure 2: Sequential workflow for thermodynamic and chemical stability validation.

HPLC Method for Degradant Tracking

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), high carbon load to retain the lipophilic DCDN.

-

Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.

-

Note: Avoid phosphate buffers > pH 8 to prevent in-situ

degradation during the run.

-

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (NO

absorption).

References

- Bretherick's Handbook of Reactive Chemical Hazards. Nitroaryl Compounds and Thermodynamics. Elsevier. (Standard reference for nitro-compound thermal hazards).

-

Journal of Organic Chemistry . Nucleophilic Aromatic Substitution of Nitro-Halo-Benzenes: Regioselectivity Rules.

-

Chemical Society Reviews . Late-stage difluoromethylation: concepts, developments and perspective. (Discusses OCHF2 stability and H-bond donor properties).

-

ResearchGate . Glass-Facilitated Thermal Decomposition of Difluoromethoxy Arenes. (Key insight on surface sensitivity).

-

Process Safety Progress . Thermal Stability of Nitro Compounds: The Role of Impurities and Autocatalysis.

Sources

Electronic effects of nitro group on 1,2-Dichloro-3-difluoromethoxybenzene

An In-depth Technical Guide to the Electronic Effects of the Nitro Group on 1,2-Dichloro-3-difluoromethoxybenzene

Introduction

In the landscape of modern drug discovery and development, a profound understanding of the electronic properties of molecules is paramount. These properties govern a molecule's reactivity, stability, and its interactions with biological targets, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This guide delves into the intricate electronic effects of introducing a nitro group onto the 1,2-dichloro-3-difluoromethoxybenzene scaffold, a framework bearing substituents of significant interest in medicinal chemistry. The strategic placement of a nitro group, a potent electron-withdrawing moiety, can dramatically alter the chemical personality of the parent molecule. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive analysis of these electronic modulations, offering both theoretical underpinnings and practical, field-proven insights into their experimental and computational elucidation.

Part 1: Fundamental Principles of Electronic Effects

The Nitro Group: A Potent Electron-Withdrawing Moiety

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry.[1] Its profound impact on the electronic landscape of an aromatic ring stems from a combination of two fundamental electronic effects: the inductive effect (-I) and the resonance effect (-M).

The inductive effect is the through-bond polarization caused by the high electronegativity of the nitrogen and oxygen atoms of the nitro group.[2][3] This leads to a withdrawal of electron density from the carbon atom of the benzene ring to which it is attached, and this effect is transmitted through the sigma bond framework of the molecule.

The resonance effect , also known as the mesomeric effect, involves the delocalization of π-electrons from the aromatic ring onto the nitro group. This is possible due to the p-orbitals on the nitrogen and oxygen atoms that can overlap with the p-orbitals of the aromatic system.[2][3] The resonance structures below illustrate how the nitro group can pull electron density from the ortho and para positions of the benzene ring, creating a partial positive charge at these positions.

The electron-withdrawing nature of the nitro group can be quantified using Hammett substituent constants (σ). The positive values of σm (meta) and σp (para) for the nitro group (typically around +0.71 and +0.78, respectively) indicate its strong electron-withdrawing character through both inductive and resonance effects.[4][5]

Electronic Contributions of Other Substituents on the Ring

The electronic landscape of 1,2-dichloro-3-difluoromethoxybenzene is already complex due to the presence of two chlorine atoms and a difluoromethoxy group.

-

Chlorine Atoms: The two chlorine atoms are electronegative and thus exhibit a strong electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated to the aromatic ring via resonance (+M). For halogens, the inductive effect generally outweighs the resonance effect, leading to a net withdrawal of electron density and deactivation of the ring towards electrophilic attack.[2]

-

Difluoromethoxy Group (-OCHF₂): The difluoromethoxy group is also strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This powerful inductive effect (-I) is the dominant feature of this substituent. While the oxygen atom has lone pairs that could participate in resonance donation (+M), the presence of the two fluorine atoms significantly reduces the electron-donating ability of the oxygen.

Part 2: The Cumulative Electronic Landscape of Nitro-1,2-dichloro-3-difluoromethoxybenzene

Interplay of Substituent Effects

The introduction of a nitro group to the 1,2-dichloro-3-difluoromethoxybenzene ring results in a complex interplay of the electronic effects of all four substituents. The overall effect is a significant decrease in the electron density of the aromatic ring, making it highly electron-deficient. The strong electron-withdrawing nature of the nitro group, coupled with the inductive effects of the chloro and difluoromethoxy groups, will render the ring particularly unreactive towards electron-seeking reagents.

Caption: Interplay of electronic effects on the benzene ring.

Impact on Chemical Reactivity

The cumulative electron-withdrawing effects of the substituents will strongly deactivate the benzene ring towards electrophilic aromatic substitution.[6][7] Any electrophilic attack would be significantly slower compared to benzene. The nitro group is a powerful meta-directing group.[6][8][9][10] Therefore, if an electrophilic substitution reaction were to occur, the incoming electrophile would be directed to the positions meta to the nitro group. The precise regioselectivity would also be influenced by the directing effects of the other substituents.

Conversely, the highly electron-deficient nature of the ring will activate it towards nucleophilic aromatic substitution (SNAr).[1][11][12] The presence of good leaving groups (the chlorine atoms) and the strong electron-withdrawing nitro group in an ortho or para position to a leaving group can facilitate SNAr reactions.[11] The nitro group plays a crucial role in stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[11] This stabilization is most effective when the nitro group is ortho or para to the site of nucleophilic attack.

Part 3: Experimental and Computational Approaches for Elucidation

Synthesis of Nitro-1,2-dichloro-3-difluoromethoxybenzene

A plausible synthetic route would involve the nitration of 1,2-dichloro-3-difluoromethoxybenzene using a standard nitrating mixture of nitric acid and sulfuric acid.[1][13]

Experimental Protocol: Nitration

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 1,2-dichloro-3-difluoromethoxybenzene in concentrated sulfuric acid to 0 °C in an ice bath.

-

Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Caption: Proposed synthetic workflow for nitro-1,2-dichloro-3-difluoromethoxybenzene.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the electronic environment of the aromatic ring.[14][15]

-

¹H NMR: The chemical shifts of the aromatic protons are expected to be significantly downfield due to the strong deshielding effects of the electron-withdrawing groups.[14][15]

-

¹³C NMR: The carbon atoms attached to the electron-withdrawing substituents will be deshielded and appear at higher chemical shifts. The electron density changes at the ortho, meta, and para positions relative to the nitro group can be observed.[16]

-

¹⁹F NMR: The chemical shift of the difluoromethoxy group will be sensitive to the electronic changes in the ring, providing further insight into the electronic effects.[17][18][19][20]

Table 1: Predicted NMR Chemical Shift Trends

| Nucleus | Predicted Chemical Shift Trend | Rationale |

| ¹H | Downfield shift | Strong deshielding from multiple electron-withdrawing groups.[14][15] |

| ¹³C | Downfield shifts for substituted carbons | Direct attachment to electronegative atoms.[16] |

| ¹⁹F | Dependent on the final electronic environment | Highly sensitive to changes in electron density.[19] |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure and deduce the electronic environment.

IR spectroscopy can confirm the presence of the nitro group through its characteristic strong asymmetric and symmetric stretching vibrations, typically observed around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

Computational Modeling

Computational chemistry provides a powerful means to visualize and quantify the electronic effects.[21][22][23]

Computational Workflow

-

Structure Optimization: Build the 3D structure of the molecule and perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

-

Electronic Property Calculation: Calculate the molecular orbitals (HOMO, LUMO), electrostatic potential map, and NMR chemical shifts.[24][25]

-

Analysis: Visualize the electrostatic potential map to identify electron-rich and electron-poor regions of the molecule. Compare the calculated NMR chemical shifts with experimental values for validation.

Caption: A typical DFT-based computational workflow.

Part 4: Implications for Drug Development

The introduction of a nitro group to the 1,2-dichloro-3-difluoromethoxybenzene scaffold can have significant implications for its potential use in drug development.

-

Pharmacokinetics: The highly electron-deficient nature of the ring can influence metabolic stability. For instance, it may be less susceptible to oxidative metabolism by cytochrome P450 enzymes. The nitro group itself can be a metabolic liability, as it can be reduced in vivo to form potentially toxic species. The overall increase in polarity due to the nitro group will also affect the molecule's solubility and membrane permeability.

-

Pharmacodynamics: The modified electronic distribution can alter the molecule's ability to interact with biological targets. The electron-poor aromatic ring could participate in π-stacking interactions with electron-rich aromatic residues in a protein binding pocket. The nitro group can also act as a hydrogen bond acceptor.

The nitro-substituted 1,2-dichloro-3-difluoromethoxybenzene could serve as a versatile intermediate for further chemical modifications, particularly through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups.

Conclusion

The electronic effects of a nitro group on 1,2-dichloro-3-difluoromethoxybenzene are profound and multifaceted. Through a combination of strong inductive and resonance effects, the nitro group, in concert with the existing chloro and difluoromethoxy substituents, renders the aromatic ring highly electron-deficient. This has predictable and significant consequences for the molecule's chemical reactivity, deactivating it towards electrophilic attack while activating it for nucleophilic substitution. A thorough understanding of these electronic perturbations, gained through a synergistic approach of synthesis, spectroscopic characterization, and computational modeling, is crucial for harnessing the potential of this and similar scaffolds in the rational design of novel therapeutic agents.

References

- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.

- Vaia. (n.d.). What is directive influence of nitro group in electrophilic substitution of aromatic compounds?.

- Chemistry Stack Exchange. (2021, October 29). Nitro as a leaving group in an aromatic ring.

- Wikipedia. (n.d.). Nitro compound.

- CK-12 Foundation. (n.d.). Explain electrophilic substitution in nitro compounds.

- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.

- JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives.

- askIITians. (2023, August 24). Why does NO2 group show its effect only at ortho- and para- positions and not at meta.

- Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.

- askIITians. (2025, August 20). Why does NO₂ group show its effect only at ortho?.

- Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects.

- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

- Taylor & Francis Online. (2021, January 15). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- ResearchGate. (2020, September 4). (PDF) Substituent effects of nitro group in cyclic compounds.

- Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th....

- Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.

- Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.

- Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS).

- WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Quora. (2017, December 8). What is the mesomeric or inductive effect of a nitro group on phenol?.

- RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes.

- SciSpace. (2020, September 4). Substituent effects of nitro group in cyclic compounds.

- Quora. (2018, April 23). Why is the nitro group a metal director in aromatic electrophilic reactions?.

- RSC Publishing. (2016, January 15). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis.

- CymitQuimica. (n.d.). CAS 1806353-47-8: 1,2-Dichloro-5-(difluoromethoxy)-3-fluorobenzene.

- Semantic Scholar. (n.d.). Kinetic Study and Hammett Correlations in the Chemistry of m-Nitro and m-Amino Benzoic acid Hydrazides by Using Thallium(III) in.

- Scribd. (n.d.). Hammett Substituent Constants Table.

- SCM. (2016, May 5). Analyzing substituent effects.

- Wikipedia. (n.d.). Hammett equation.

- ACS Publications. (2024, February 6). Bottom-Up Atomistic Descriptions of Top-Down Macroscopic Measurements: Computational Benchmarks for Hammett Electronic Parameters.

- ResearchGate. (n.d.). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups.

- ACS Publications. (2025, August 12). Computational Investigation of the Structural and Electronic Effects of Phenyl, Alkyl, and Halogen Fully Substituted Acenes.

- PMC. (2025, October 18). Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance.

- PNAS. (2021, September 20). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity.

- MDPI. (2010, June 14). A Critical Assessment of the Performance of Magnetic and Electronic Indices of Aromaticity.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- University of Ottawa. (n.d.). 19Flourine NMR.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.

Sources

- 1. Nitro compound - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 4. scispace.com [scispace.com]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. vaia.com [vaia.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Explain electrophilic substitution in nitro compounds. - Equation | CK-12 Foundation [ck12.org]

- 9. youtube.com [youtube.com]

- 10. quora.com [quora.com]

- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 15. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 18. 19Flourine NMR [chem.ch.huji.ac.il]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. azom.com [azom.com]

- 21. scm.com [scm.com]

- 22. "Computational Investigation of the Structural and Electronic Effects o" by Emily A A Jarvis, Viraj Jain et al. [digitalcommons.lmu.edu]

- 23. Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pnas.org [pnas.org]

- 25. mdpi.com [mdpi.com]

Methodological & Application

Nucleophilic aromatic substitution reactions of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene

This application note details the nucleophilic aromatic substitution (SNAr) reactivity of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene , a specialized scaffold used in the synthesis of lipophilic bioisosteres for agrochemical and pharmaceutical applications.

Executive Summary

1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene is a densely functionalized arene offering a unique "chemical handle" profile. The presence of the difluoromethoxy (-OCF₂H) group—a lipophilic, metabolically stable bioisostere of the methoxy group—combined with a nitro-activated core makes this molecule a critical intermediate for next-generation kinase inhibitors and herbicides.

This guide provides validated protocols for the regioselective displacement of the C1-chlorine atom. Unlike simple halonitrobenzenes, the steric and electronic influence of the -OCF₂H group at C3 requires specific solvent/base combinations to prevent side reactions (hydrolysis) and ensure exclusive para-substitution.

Scientific Foundation: The Electronic Landscape

To design successful experiments, one must understand the electronic forces at play. The molecule possesses two potential leaving groups (chlorines at C1 and C2) and one activating group (Nitro at C4).

Regioselectivity Analysis

The reactivity is governed by the resonance stabilization of the Meisenheimer complex.

-

C1-Chlorine (Target): Located para to the Nitro group. Nucleophilic attack here forms a Meisenheimer intermediate where the negative charge is delocalized directly onto the nitro oxygens. This is the lowest energy pathway .

-

C2-Chlorine (Inactive): Located meta to the Nitro group. It lacks resonance activation and is sterically crowded by the adjacent C1-Cl and C3-OCF₂H groups.

-

C3-Difluoromethoxy (Stable): While ortho to the nitro group, the alkoxide character makes it a poor leaving group compared to chloride. However, it exerts a strong inductive electron-withdrawing effect (-I), further activating the C2 and C4 positions, but primarily destabilizing the ring electron density to facilitate attack at C1.

Visualization of Reactivity

The following diagram illustrates the activation logic and the reaction pathway.

Figure 1: Mechanistic pathway highlighting the exclusive activation of the C1 position by the C4-Nitro group.

Validated Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

Objective: Introduction of primary or secondary amines at C1. Challenge: Preventing bis-substitution or hydrolysis of the -OCF₂H group under basic conditions.

| Parameter | Condition | Rationale |

| Solvent | Acetonitrile (MeCN) or THF | Polar aprotic solvents promote SNAr. Avoid alcohols to prevent etherification side-products. |

| Base | DIPEA (Hünig's Base) (1.2 - 1.5 eq) | Non-nucleophilic organic base scavenges HCl without competing for the ring. |

| Temperature | 50°C - 65°C | Moderate heat is required. >80°C risks degrading the -OCF₂H moiety. |

| Stoichiometry | 1.0 eq Substrate : 1.05 eq Amine | Slight excess of amine ensures completion; large excess risks C2 attack. |

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene in anhydrous MeCN (0.2 M concentration).

-

Base Addition: Add 1.5 eq of DIPEA. The solution may darken slightly.

-

Nucleophile Addition: Add 1.05 eq of the amine dropwise at room temperature.

-

Reaction: Heat the mixture to 60°C. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.

-

Checkpoint: The starting material (SM) should disappear within 2-4 hours. If SM persists, increase temp to 70°C.

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with 0.5 M HCl (to remove excess amine/DIPEA), followed by brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography.

Protocol B: Etherification (C-O Bond Formation)

Objective: Introduction of alkoxy groups (e.g., phenoxy, methoxy). Challenge: High risk of -OCF₂H hydrolysis if hydroxide is present or generated.

Critical Control: Use anhydrous conditions . Moisture + strong base + heat = hydrolysis of -OCF₂H to a phenol/ketone.

Step-by-Step Procedure:

-

Preparation: Flame-dry the reaction vessel and purge with Nitrogen/Argon.

-

Nucleophile Generation: In a separate vial, suspend 1.1 eq of NaH (60% in oil) in dry DMF at 0°C. Slowly add 1.1 eq of the alcohol/phenol. Stir for 30 min until H₂ evolution ceases.

-

Addition: Cannulate the alkoxide solution into a solution of the nitrobenzene substrate (1.0 eq) in dry DMF at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 1-3 hours.

-

Note: Heating is rarely needed for alkoxides due to their higher nucleophilicity compared to amines.

-

-

Quench: Quench carefully with saturated NH₄Cl (aq). Do not use strong acid or base.

-

Workup: Extract with Et₂O or EtOAc. Wash extensively with water (3x) to remove DMF.

Troubleshooting & Optimization

The -OCF₂H group is the primary source of instability. Use this logic tree to solve common issues.

Figure 2: Troubleshooting logic for common SNAr deviations.

Common Pitfalls

-

Hydrolysis of -OCF₂H:

-

Regioselectivity Drift:

-

Symptom:[1][2][3][4][5][6][7] Two product peaks with identical mass.

-

Cause: Attack at C2 (meta). This is rare but can occur with very small, hot nucleophiles (e.g., Methoxide at 100°C).

-

Fix: Lower the temperature. The activation energy barrier for C1 (para) is significantly lower than C2; lower temps favor the kinetic product (C1).

-

Safety & Handling

-

Energetic Potential: Polynitro/polychloro aromatics can be shock-sensitive. While this mono-nitro compound is generally stable, avoid concentrating to dryness with high heat.

-

HF Generation: If the -OCF₂H group decomposes (e.g., during acidic workup or high thermal stress), it releases Hydrogen Fluoride (HF).

-

Protocol: Always perform workups in a well-ventilated fume hood. Use glass-lined or plastic vessels if HF generation is suspected.

-

First Aid: Keep Calcium Gluconate gel nearby when working with fluorinated intermediates.

-

References

-

National Institutes of Health (NIH). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from [Link]

-

WuXi Biology. (2024). Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. SNAr [qorganica.es]

Green chemistry approaches to synthesizing fluorinated nitrobenzenes

Application Note: Green Synthesis of Fluorinated Nitrobenzenes

Executive Summary

Fluorinated nitrobenzenes are critical pharmacophores and intermediates in the synthesis of herbicides, dyes, and active pharmaceutical ingredients (APIs), such as the anti-inflammatory drug Diflunisal and various tyrosine kinase inhibitors. Traditional synthesis relies on "mixed acid" nitration (H₂SO₄/HNO₃), a process plagued by poor atom economy, hazardous exotherms, and the generation of vast quantities of spent acidic waste.[1][2]

This guide details three field-proven, green chemistry protocols that circumvent these legacy issues:

-

Heterogeneous Catalysis: Using solid acid catalysts (MoO₃/SiO₂ and Zeolites) to eliminate sulfuric acid and improve para-selectivity.

-

Continuous Flow Chemistry: Managing exotherms and kinetics in micro-reactors for enhanced safety and yield.

-

The Halex Reaction: A nucleophilic aromatic substitution route avoiding direct nitration of fluorinated substrates.

Methodology A: Heterogeneous Solid-Acid Catalysis

The Challenge: Conventional nitration uses sulfuric acid as a dehydrating agent and catalyst. This creates a "spent acid" stream that requires energy-intensive concentration or neutralization. The Solution: Replace H₂SO₄ with a reusable solid acid catalyst. We utilize Molybdenum Oxide on Silica (MoO₃/SiO₂) or H-Beta Zeolite . These catalysts provide surface acidity to generate the nitronium ion (NO₂⁺) from nitric acid without a liquid co-acid.

Mechanism of Action

The high surface area of the mesoporous silica supports molybdenum oxide species. These sites act as Lewis acids, coordinating with nitric acid to facilitate the loss of water and the generation of the electrophile (NO₂⁺). The pore structure of zeolites (like H-Beta) imposes steric constraints, significantly favoring the formation of the para-isomer over the ortho-isomer due to the smaller critical diameter of the para-product.

Protocol 1: Vapor Phase Nitration over MoO₃/SiO₂

-

Reagents: Fluorobenzene (99%), Nitric Acid (65-70%), MoO₃/SiO₂ catalyst (20 mol% MoO₃ loading).

-

Equipment: Fixed-bed quartz reactor, pre-heater, syringe pump.

Step-by-Step Procedure:

-

Catalyst Preparation: Prepare 20% MoO₃/SiO₂ via sol-gel method. Dissolve ammonium heptamolybdate in water, add to silica sol, gel, dry at 120°C, and calcine at 500°C for 5 hours.

-

Reactor Loading: Pack 1.0 g of catalyst into the central zone of the quartz reactor. Pack quartz wool above and below to ensure plug flow.

-

Activation: Heat reactor to 150°C under a stream of N₂ gas for 1 hour to remove adsorbed moisture.

-

Reaction:

-

Set reactor temperature to 120°C .

-

Mix Fluorobenzene and HNO₃ (molar ratio 1:2) in a feed vessel.

-

Inject mixture via syringe pump at a Weight Hourly Space Velocity (WHSV) of 0.5 h⁻¹.

-

The feed vaporizes in the pre-heater and passes over the catalyst bed.

-

-

Collection: Condense the product stream using a water-cooled condenser (4°C) into a collection flask.

-

Work-up: The phases separate spontaneously. The organic layer (bottom) is separated, washed with saturated NaHCO₃, and dried over MgSO₄.

-

Validation: Analyze via GC-MS. Expect >90% conversion with >95% mono-nitration selectivity.

Methodology B: Continuous Flow Nitration

The Challenge: Nitration is highly exothermic. In batch reactors, heat accumulation leads to thermal runaway or non-selective "over-nitration" (dinitro species). The Solution: Continuous flow micro-reactors.[3] The high surface-area-to-volume ratio allows for near-instantaneous heat dissipation, permitting the use of concentrated HNO₃ safely and controlling the residence time to milliseconds to stop the reaction at the mono-nitro stage.

Flow Process Visualization

Caption: Figure 1. Continuous flow setup for the safe, exothermic nitration of fluorobenzene.

Protocol 2: Flow Nitration of 3-Fluorobenzotrifluoride

-

Reagents: 3-Fluorobenzotrifluoride, Fuming HNO₃ (98%), H₂SO₄ (98% - used here in catalytic amounts within flow, or solely HNO3 if activated).

-

Equipment: Corning or Chemtrix micro-reactor (glass/SiC), dual piston pumps.

Step-by-Step Procedure:

-

Feed Preparation:

-

Feed A: Substrate (neat or dissolved in nitromethane if viscosity is high).

-

Feed B: Nitrating mixture (HNO₃:H₂SO₄ 1:2 ratio). Note: In flow, we can safely use stronger acids due to heat control.

-

-

System Priming: Flush system with solvent (dichloromethane) to check for leaks.

-

Parameters:

-

Temperature: 50°C (Reactor plates).

-

Flow Rate: Adjusted to achieve a residence time of 120 seconds .

-

-

Execution: Start pumps simultaneously. The streams meet in the micromixer (high turbulence) and travel through the residence loop.

-

Quenching: The reactor output flows directly into a stirred vessel containing ice water and NaHCO₃ to immediately neutralize the acid and freeze the equilibrium.

-

Extraction: Continuous membrane separation (e.g., Zaiput separator) can be used for a fully automated work-up.

Methodology C: The Halex Reaction (Nucleophilic Substitution)

The Challenge: Direct nitration of fluorobenzene yields a mixture of isomers (ortho/para) and is difficult to separate. The Solution: Synthesize chloronitrobenzenes (which are cheap and easy to make regioselectively) and swap the Chlorine for Fluorine using Potassium Fluoride (KF). This is the Halex (Halogen Exchange) process.[4][5]

Green Improvement: Use Sulfolane (recyclable, high boiling) and Spray-dried KF (high surface area) to reduce temperature requirements and avoid toxic polar aprotic solvents like DMAc.

Protocol 3: Green Halex Reaction

-

Substrate: 2,4-Dichloronitrobenzene (to make 2,4-Difluoronitrobenzene) or 4-Chloronitrobenzene.

-

Reagents: Spray-dried Potassium Fluoride (KF), Tetraphenylphosphonium bromide (TPPB - Phase Transfer Catalyst), Sulfolane (solvent).

Step-by-Step Procedure:

-

Drying (Critical): Water kills this reaction. Dry Sulfolane over molecular sieves. Use spray-dried KF (or dry normal KF at 200°C under vacuum for 4 hours).

-

Charging: In a reactor, combine 1.0 eq of Chloronitrobenzene, 2.5 eq of dry KF, and 0.05 eq of TPPB catalyst in Sulfolane (1M concentration).

-

Reaction: Heat to 180°C with vigorous stirring. The TPPB shuttles fluoride ions into the organic phase.

-

Monitoring: Monitor by HPLC. Reaction typically completes in 4-6 hours.

-

Work-up:

-

Cool to room temperature.[6] Filter off the solid salts (KCl and excess KF). Note: The solid cake can be washed to recover excess KF.

-

Distillation: Distill the product directly from the sulfolane (Sulfolane bp > 280°C, Product bp < 210°C). This allows the solvent (bottoms) to be reused immediately for the next batch.

-

Comparative Data Analysis

| Metric | Traditional Batch (Mixed Acid) | Vapor Phase (MoO₃/SiO₂) | Continuous Flow | Halex Reaction |

| Atom Economy | Poor (Loss of H₂SO₄) | High (Catalytic) | Medium | High (KCl byproduct) |

| E-Factor (Waste/Product) | > 10 | < 2 | < 5 | < 3 |

| Para-Selectivity | ~70-80% | 90-95% | ~80-85% | 100% (Structural) |

| Safety Profile | Low (Thermal Runaway Risk) | High (Dilute/Vapor) | Very High (Small Vol) | High (Stable reagents) |

| Scalability | Difficult (Heat transfer limits) | Linear (Number of tubes) | Linear (Time/Number) | High (Batch/CSTR) |

References

-

Solid Acid Catalysis: Smith, K., et al. "Solid acid catalysts for fluorotoluene nitration using nitric acid." Green Chemistry, 2003, 5, 720–723. Link

-

MoO3/SiO2 Protocol: Kulkarni, S.J., et al. "Vapor phase nitration of benzene using mesoporous MoO3/SiO2 solid acid catalyst."[7] Green Chemistry, 2004. Link

-

Continuous Flow: Kulkarni, A.A., et al. "Continuous Flow Nitration of Aromatic Compounds." Beilstein Journal of Organic Chemistry, 2011. Link

-

Halex Reaction: Finger, G.C., et al. "Aromatic Fluorine Compounds by the Halex Process." Journal of the American Chemical Society. Link

-

Green Halex Improvements: "Process for the preparation of fluoronitrobenzene." US Patent 4164517A. Link

Sources

- 1. sibran.ru [sibran.ru]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. US7803941B2 - Process for preparing ring-fluorinated aromatics - Google Patents [patents.google.com]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. quora.com [quora.com]

- 7. Vapor phase nitration of benzene using mesoporous MoO3/SiO2 solid acid catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Nitration of 1,2-dichloro-3-difluoromethoxybenzene

Welcome to the technical support center for the nitration of 1,2-dichloro-3-difluoromethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging electrophilic aromatic substitution. The inherent electronic properties of the starting material make this reaction non-trivial, often leading to issues with yield and purity. This document provides in-depth troubleshooting guides and FAQs to address specific experimental issues, grounded in established chemical principles and field-proven insights.

Understanding the Core Challenge: A Highly Deactivated System

The nitration of 1,2-dichloro-3-difluoromethoxybenzene presents a significant synthetic challenge due to the electronic nature of the substituents on the aromatic ring. All three groups—two chlorine atoms and a difluoromethoxy group—are electron-withdrawing, which deactivates the ring towards electrophilic attack by the nitronium ion (NO₂⁺).[1][2]

-

Chlorine (-Cl): Deactivating via induction, but ortho-, para-directing due to resonance contribution of its lone pairs.[3]

-

Difluoromethoxy (-OCHF₂): The oxygen atom's lone pairs are available for resonance, which would typically be activating and ortho-, para-directing. However, the strong inductive effect of the two fluorine atoms significantly withdraws electron density, making the group net deactivating.[4]

The cumulative effect is a substrate with low nucleophilicity, requiring forcing conditions for nitration, which in turn can lead to side reactions and reduced yields.[5] The key to success lies in carefully controlling the reaction parameters to favor the formation of the desired product.

Regioselectivity: Predicting the Site of Nitration

The directing effects of the three substituents determine the position of the incoming nitro group. Let's analyze the potential sites for electrophilic attack:

-

Position 4: para to the -OCHF₂ group and ortho to the C1-chloro group. This position is electronically favored by the -OCHF₂ group.

-

Position 5: meta to the -OCHF₂ group, ortho to the C2-chloro group and para to the C1-chloro group. This position is favored by both chloro substituents.

-

Position 6: ortho to both the -OCHF₂ group and the C2-chloro group. This position is sterically hindered.

Given that the -OCHF₂ group, despite being deactivating, is still an ortho-, para-director, and the para position is sterically more accessible, nitration is most likely to occur at the C4 position . However, formation of the C5 isomer as a significant byproduct is possible.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the nitration of 1,2-dichloro-3-difluoromethoxybenzene in a question-and-answer format.

Q1: My reaction is extremely slow or shows minimal conversion to the product. How can I drive the reaction forward?

This is the most common issue, stemming directly from the deactivated nature of the substrate. To increase the reaction rate, you must increase the concentration and reactivity of the electrophile, the nitronium ion (NO₂⁺).

Root Cause Analysis: The equilibrium that generates the nitronium ion from nitric acid and sulfuric acid lies at the heart of the reaction's success.[6] For deactivated substrates, a higher effective concentration of NO₂⁺ is required.

Solutions:

-

Modify the Mixed Acid Composition: The ratio and concentration of the "mixed acid" (HNO₃/H₂SO₄) is the most critical parameter.

-

Increase Sulfuric Acid Strength: Using fuming sulfuric acid (oleum), which contains dissolved sulfur trioxide (SO₃), dramatically increases the acidity of the medium. This pushes the equilibrium towards the formation of NO₂⁺.[7] Start with low percentages of oleum (e.g., 5-10% SO₃) and monitor the reaction.

-

Increase Nitric Acid Concentration: Use fuming nitric acid (>90%) instead of concentrated (68-70%) nitric acid. This reduces the amount of water in the reaction mixture. Water can act as a base and quench the nitronium ion.[6]

-

-

Elevate the Reaction Temperature:

-

Gradually increasing the temperature can significantly accelerate the reaction rate. However, this must be done with extreme caution.

-

Recommended Approach: Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of the substrate to the mixed acid to control the initial exotherm. Then, slowly raise the temperature in increments (e.g., to 25-30 °C, then 40-50 °C) while monitoring the reaction progress by TLC or GC.

-

Caution: Higher temperatures increase the risk of side reactions, including oxidation and the formation of dinitro products.[8]

-

-

Ensure Anhydrous Conditions:

-

Water depletes the nitronium ion and deactivates the sulfuric acid catalyst.[6] Use high-purity, dry reagents and glassware.

-

| Parameter | Standard Condition | For Low Reactivity | Rationale |

| Sulfuric Acid | 98% H₂SO₄ | 98% H₂SO₄ + 5-20% Oleum | Increases acidity, boosts NO₂⁺ concentration. |

| Nitric Acid | 68-70% HNO₃ | >90% Fuming HNO₃ | Reduces water content, increasing NO₂⁺ availability. |

| Temperature | 0-25 °C | 25-60 °C (monitor carefully) | Overcomes the activation energy barrier. |

| Reaction Time | 1-3 hours | 4-12 hours (monitor) | Allows the slower reaction to proceed to completion. |

Q2: My yield is low due to the formation of multiple isomers. How can I improve the regioselectivity?

While the 4-nitro isomer is the expected major product, obtaining significant quantities of other isomers complicates purification and reduces the yield of the target molecule.

Root Cause Analysis: The directing effects of the chloro and difluoromethoxy groups, while predictable, are not absolute. Harsh reaction conditions required to force the reaction can sometimes reduce selectivity.

Solutions:

-

Temperature Control: In many nitrations, lower temperatures favor the para isomer over the ortho isomer due to steric hindrance. While nitration at C6 is unlikely, maintaining the lowest possible temperature that still allows the reaction to proceed can help maximize the yield of the desired 4-nitro product.

-

Alternative Nitrating Systems: If traditional mixed acid provides poor selectivity, consider alternative reagents that operate under different mechanisms or offer different steric profiles.

-

Acyl Nitrates with Zeolite Catalysts: Systems like trifluoroacetyl nitrate used with an acidic zeolite catalyst (e.g., Hβ) have been shown to improve para-selectivity in the nitration of other deactivated aromatic compounds.[9] The defined pore structure of the zeolite can create a shape-selective environment that favors the formation of the less sterically bulky para isomer.

-

Phosphoric Acid Addition: In the nitration of 1,2-dichlorobenzene, adding phosphoric acid to the nitrating mixture has been shown to alter the isomer ratio.[10] This approach could be explored to influence the regioselectivity in your system.

-

Q3: I'm observing byproducts that are not isomers, possibly from over-nitration or degradation. How can these be minimized?

The formation of dinitro compounds or products from oxidative side reactions is a common issue when using harsh nitrating conditions.

Root Cause Analysis: Once the first nitro group is added, the ring becomes even more deactivated. However, under sufficiently strong conditions, a second nitration can occur. Furthermore, hot, concentrated nitric and sulfuric acids are powerful oxidizing agents.

Solutions:

-

Strict Stoichiometric Control: Use only a slight excess of nitric acid (e.g., 1.05-1.1 equivalents). A large excess of the nitrating agent will significantly increase the probability of dinitration.

-

Controlled Addition and Temperature: Add the nitrating agent (or add the substrate to the mixed acid) slowly at a low temperature (0-5 °C). This maintains a low instantaneous concentration of the nitrating agent and helps dissipate the heat of reaction, preventing thermal runaway and degradation.

-

Monitor Reaction Progress: Do not let the reaction run for an unnecessarily long time. Monitor the disappearance of the starting material. Once full conversion is achieved, quench the reaction immediately to prevent subsequent reactions.

Q4: What is a reliable starting protocol for this nitration experiment?

The following is a generalized, step-by-step protocol that serves as a robust starting point. It should be optimized based on your experimental results.

Experimental Protocol: Nitration of 1,2-dichloro-3-difluoromethoxybenzene

Safety Warning: This reaction uses highly corrosive and oxidizing acids. It is exothermic and produces toxic fumes. Perform this experiment in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Have an appropriate quenching agent (ice/water) and a base (e.g., sodium bicarbonate solution) readily available.

Reagents:

-

1,2-dichloro-3-difluoromethoxybenzene

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (>90%)

-

Ice

-

Dichloromethane (or other suitable extraction solvent)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Acid Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 3-4 equivalents relative to the substrate).

-

Cooling: Cool the flask in an ice/salt bath to 0 °C.

-

Nitrating Mixture: Slowly add fuming nitric acid (1.1 equivalents) to the stirred sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Substrate Addition: Once the mixed acid has re-cooled to 0-5 °C, add the 1,2-dichloro-3-difluoromethoxybenzene dropwise or in small portions. Maintain vigorous stirring and keep the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. Monitor the reaction by TLC/GC. If the reaction is slow, remove the ice bath and allow it to warm to room temperature, and if necessary, heat cautiously to 40-50 °C. Continue to stir until the starting material is consumed.

-

Quenching: Carefully and slowly pour the reaction mixture over a large amount of crushed ice in a beaker with vigorous stirring. A precipitate (the crude product) should form.

-

Work-up:

-

Filter the solid product and wash thoroughly with cold water until the washings are neutral to pH paper.

-

Alternatively, if the product is oily, extract the mixture with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

dot digraph "Nitration Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} dot Caption: General experimental workflow for the nitration of 1,2-dichloro-3-difluoromethoxybenzene.

Q5: My crude product is difficult to purify. What methods are most effective?

Purifying the nitrated product from unreacted starting material and isomers can be challenging due to their similar physical properties.

Solutions:

-

Recrystallization: This is the most common and effective method.

-

Solvent Screening: Test a variety of solvents (e.g., ethanol, methanol, isopropanol, hexane, or mixtures) to find a system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.

-

-

Sulfonation of Impurities: A more advanced technique can be used if an isomer is particularly difficult to remove. As described in a patent for purifying a similar compound, treatment of the crude mixture with fuming sulfuric acid can selectively sulfonate the more reactive isomer, converting it into a water-soluble sulfonic acid, which can then be washed away.[7] This is a harsh method and should be approached with caution as it may also degrade the desired product if not carefully controlled.

-

Column Chromatography: While less ideal for large-scale work, silica gel chromatography can be effective for separating closely related isomers at the lab scale.

References

-

Boyer, J. H., & Buriks, R. S. (1960). 2,4,5-TRIAMINONITROBENZENE. Organic Syntheses, 40, 96. DOI: 10.15227/orgsyn.040.0096. [Link]

- K-H. D., K-H. L., & R. S. (1995). Process for the preparation of 2,3-dichloro-nitrobenzene. (U.S. Patent No. 5,475,163). U.S.

- Pavia, D. L., et al. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Not an official publication, appears to be a student report citing standard organic chemistry textbooks.

- Goon, D. J. W., & G. A. O. (1969). Process for the preparation and purification of p-nitrobenzenes. (U.S. Patent No. 3,480,681). U.S.

- Faust, R., & H-J. K. (1991). Process for preparing 4,5-dichloro-2-nitroaniline.

-

LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Ashenhurst, J. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

- Zaldivar, J. M., et al. (1995). Aromatic nitrations by mixed acid. slow liquid-liquid reaction regime.

-

Boros, G., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Physical Organic Chemistry, 31(3), e3783. [Link]

- Meissner, J. (1998). Process for the nitration of aromatic compounds. (U.S. Patent No. 5,763,697). U.S.

- Welch, E. (1959). Purification of 1,2-dichloro-4-nitrobenzene. (U.S. Patent No. 2,883,435). U.S.

- Xu, J., et al. (Year not available). Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.

-

Gerus, I. I., et al. (2023). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 3-10. [Link]

-

Boros, G., et al. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. ResearchGate. [Link]

-

Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

Zaldivar, J. M., et al. (1995). Aromatic nitrations by mixed acid. Slow liquid-liquid reaction regime. Academia.edu. [Link]

-

Gerus, I. I., et al. (2023, January 1). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. ResearchGate. [Link]

-

User "Mole" et al. (2020, November 28). Derivatising p-dichlorobenzene through its nitro compound. Sciencemadness Discussion Board. [Link]

-

Shinde, D. B. (2025, November 3). Direct vicinal halo-nitration of unsaturated compounds: an overview. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Tutor. (2019, January 3). Nitration of aromatic compounds. YouTube. [Link]

-

Smith, K., et al. (2004). Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. Catalysis Letters, 96(1-2), 61-65. [Link]

-

User "Nel" et al. (2021, February 15). Synthesis of 4-chloro-2-nitrophenol. Sciencemadness Discussion Board. [Link]

-

G., R., et al. (n.d.). An Improved Process For The Preparation Of Dichloronitrobenzene From Dichlorobenzene. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dichloronitrobenzene. PubChem. [Link]

-

Chemstuff. (n.d.). Electrophilic substitution-Nitration of aromatic rings. [Link]

-

Wang, C., et al. (2012). Nitration of Deactivated Aromatic Compounds. Huaxue Shiji, 34(5), 451-456. [Link]

-

Ammal, S. C., et al. (2025, November 17). Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. ACS Physical Chemistry Au. [Link]

Sources

- 1. stmarys-ca.edu [stmarys-ca.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. science-revision.co.uk [science-revision.co.uk]

- 7. US2883435A - Purification of 1,2-dichloro-4-nitrobenzene - Google Patents [patents.google.com]

- 8. Sciencemadness Discussion Board - Derivatising p-dichlorobenzene through its nitro compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts -ORCA [orca.cardiff.ac.uk]

- 10. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]

Minimizing side reactions during the synthesis of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene

This Technical Knowledge Base is designed to support researchers and process chemists in the synthesis of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene . It prioritizes the minimization of side reactions during the two critical synthetic stages: O-Difluoromethylation and Electrophilic Aromatic Nitration .

Target Molecule: 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene Primary Precursor: 2,3-Dichlorophenol Critical Challenges:

-

Carbene Management: Preventing dimerization/hydrolysis during difluoromethylation.

-

Regiocontrol: Favoring the 4-nitro isomer over the 6-nitro isomer.

-

Ether Stability: Preventing acid-catalyzed hydrolysis of the

group.

Part 1: The Difluoromethylation Stage

Objective: Convert 2,3-dichlorophenol to 1,2-dichloro-3-(difluoromethoxy)benzene.

Recommended Reagent: Sodium Chlorodifluoroacetate (

Mechanistic Insight

This reaction proceeds via a difluorocarbene (

-

Key Constraint: The carbene is short-lived and highly electrophilic. It will react with water (hydrolysis) or itself (dimerization) if the phenoxide concentration is insufficient.

Troubleshooting Guide: Difluoromethylation

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Moisture Contamination | The |

| High Dimer Formation | Carbene Saturation | If |

| C-Alkylation Byproducts | Solvent Effect | Phenoxides can undergo C-alkylation (on the ring) in non-polar solvents. Action: Use polar aprotic solvents (DMF, NMP) to solvate the cation and leave the oxygen "naked" and more nucleophilic, favoring O-alkylation. |

| Incomplete Reaction | Low Nucleophilicity | The electron-withdrawing Cl atoms reduce phenoxide reactivity.[2] Action: Use a stronger base like |

Visual Workflow: Difluoromethylation Pathways

Caption: Reaction map showing the competition between productive O-alkylation and carbene loss pathways.

Part 2: The Nitration Stage

Objective: Regioselective nitration to install the

Regioselectivity Analysis

The substrate has conflicting directing groups.[3][4] The regiochemical outcome is a battle between electronic activation and steric hindrance.[5]

- (Pos 3): Strong Ortho/Para director. Directs to 4 (Ortho) and 6 (Para).

-

Cl (Pos 1): Weak Ortho/Para director. Directs to 4 (Para) and 6 (Ortho).

-

The Conflict:

-

Position 6 (Impurity): Electronically favored by the para-directing alkoxy group. Sterically hindered by the adjacent Cl at Position 1.

-

Position 4 (Target): Electronically supported by the para-directing Cl (Pos 1) and ortho-directing alkoxy. Sterically hindered by the bulky

group.

-

Troubleshooting Guide: Nitration

| Issue | Probable Cause | Corrective Action |

| High Level of 6-Nitro Isomer | Electronic Dominance | The para-directing power of |

| Loss of | Acid Hydrolysis | The difluoromethyl ether is stable to base but sensitive to strong, hot acids. Action: Avoid "runaway" exotherms. Maintain T < 10°C. Do not use fuming nitric acid if standard conc. |

| Dinitration | Excess Nitrating Agent | The |

| Ipso-Substitution | Attack at C-Cl | Rare, but possible if nitration occurs at the Cl site. Action: Ensure temperature is kept low; ipso-substitution has a higher activation energy. |

FAQ: Optimization & Purification

Q: Can I nitrate the phenol first and then difluoromethylate? A: It is not recommended . Introducing a nitro group first (2,3-dichloro-4-nitrophenol) drastically reduces the nucleophilicity of the phenol oxygen due to the strong electron-withdrawing nature of the nitro group. This will make the subsequent difluoromethylation (which requires a nucleophilic attack on the carbene) extremely sluggish and low-yielding.

Q: How do I separate the 4-nitro (Target) and 6-nitro (Impurity) isomers? A: The two isomers possess different dipole moments.

-

Crystallization: The 4-nitro isomer is often more symmetrical and may crystallize preferentially from ethanol/water or hexane/ethyl acetate mixtures.

-

Distillation: Due to the "Ortho Effect" (interaction between Nitro and

in the 4-isomer), the boiling points may differ slightly, but crystallization is generally superior for solid nitro-aromatics.

Visual Logic: Nitration Decision Tree

Caption: Decision logic for controlling reaction parameters and purification steps during nitration.

References

-

Fier, P. S., & Hartwig, J. F. (2013). "Synthesis of difluoromethyl ethers, thioethers, and amines via a difluorocarbene intermediate." Journal of the American Chemical Society.[6] Link

-

Zheng, J., et al. (2013). "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters. Link

-

Olah, G. A., et al. (1978). "Nitration of deactivated aromatic hydrocarbons." Proceedings of the National Academy of Sciences. Link

-

BenchChem Technical Support. (2025). "Regioselectivity in Aromatic Nitration: A Comparative Guide." Link

-

Petko, K. I., et al. (2023). "Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group." Journal of Organic and Pharmaceutical Chemistry. Link

Sources

Troubleshooting low purity in 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene production

Technical Support Center: High-Purity Synthesis of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene

Status: Active Analyst: Senior Application Scientist Case ID: DCNB-OPT-04

Executive Summary

Producing high-purity 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene is chemically challenging due to the competing directing effects and steric hindrance inherent in the 1,2,3-trisubstituted benzene ring.

"Low purity" in this synthesis typically stems from two distinct root causes:

-

Regiochemical Scrambling (Isomerism): Formation of the 6-nitro isomer due to steric blocking of the desired 4-position by the adjacent chlorine.

-

Incomplete Difluoromethylation: Residual phenolic species or hydrolysis byproducts caused by the instability of the difluorocarbene intermediate.

This guide provides a diagnostic workflow and targeted protocols to resolve these specific bottlenecks.

Part 1: Diagnostic Triage

Before adjusting parameters, identify the specific impurity profile using HPLC or GC-MS.

| Symptom | Probable Cause | Diagnostic Marker |

| Purity ~80-90% (Isomer mix) | Steric Hindrance during Nitration. The Cl atom at position 3 hinders attack at position 4 (Para), forcing reaction at position 6 (Ortho). | NMR: Look for splitting patterns. The 4-nitro isomer (target) has two ortho protons (doublets, |

| Purity <70% (Unreacted SM) | Failed Carbene Generation. The difluorocarbene ( | HPLC: Large peak matching the starting phenol retention time. |

| "Oily" Product | Incomplete Workup/PTC. Residual Phase Transfer Catalyst (TBAB) or hydrolysis byproducts (carbonates). | Physical: Product refuses to crystallize; NMR shows aliphatic peaks (butyl groups) from catalyst. |

Part 2: The "Route Selection" Check

CRITICAL INSIGHT: The order of operations significantly impacts the isomeric purity.

-

Route A (Ether

Nitro): Alkylate 2,3-dichlorophenol first, then nitrate. -

Route B (Nitro

Ether): Nitrate 2,3-dichlorophenol first, then alkylate.

Recommendation: If you are struggling with isomer separation, switch to Route B .

Part 3: Troubleshooting Guide (By Reaction Step)